molecular formula C7H7N3O3 B112457 2-Amino-4-nitrobenzamide CAS No. 31930-18-4

2-Amino-4-nitrobenzamide

Cat. No.: B112457
CAS No.: 31930-18-4
M. Wt: 181.15 g/mol
InChI Key: FHIFCKSBNKKCJM-UHFFFAOYSA-N
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Description

2-Amino-4-nitrobenzamide is an organic compound with the molecular formula C7H7N3O3 It consists of a benzene ring substituted with an amino group at the 2-position and a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-nitrobenzamide typically involves the nitration of 2-aminobenzamide. One common method is the direct nitration of 2-aminobenzamide using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at low temperatures to control the nitration process and prevent over-nitration. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Condensation: The compound can undergo condensation reactions with carboxylic acids or their derivatives to form amides.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Various nucleophiles under basic or acidic conditions.

    Condensation: Carboxylic acids or their derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products:

    Reduction: 2,4-Diaminobenzamide.

    Substitution: Various substituted benzamides.

    Condensation: Amide derivatives.

Scientific Research Applications

2-Amino-4-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-nitrobenzamide and its derivatives involves interactions with various molecular targets. For instance, its reduction products can form DNA-DNA interstrand crosslinks, leading to cytotoxic effects in cancer cells. The compound’s ability to undergo various chemical transformations also makes it a versatile intermediate in the synthesis of bioactive molecules.

Comparison with Similar Compounds

  • 2-Amino-5-nitrobenzamide
  • 2-Amino-3-nitrobenzamide
  • 2-Amino-4-chlorobenzamide

Comparison: 2-Amino-4-nitrobenzamide is unique due to the specific positioning of the amino and nitro groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-amino-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H,8H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIFCKSBNKKCJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80502971
Record name 2-Amino-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31930-18-4
Record name 2-Amino-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-nitrobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-4-nitro-benzoic acid (9.1 g, 50 mmol) in CH2Cl2 (500 mL) was added EDC (12 gram, 60 mmol), HOBt (6.8 g, 50 mmol), DIEA (12 mL), and NH3 in MeOH (2M, 40 mL). The reaction was stirred at RT for overnight, and a precipitation formed. The solid was isolated via vacuum filtration.
Quantity
9.1 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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